molecular formula C5H4N4 B1296867 1,2,4-Triazolo[4,3-b]pyridazine CAS No. 274-83-9

1,2,4-Triazolo[4,3-b]pyridazine

Cat. No. B1296867
CAS RN: 274-83-9
M. Wt: 120.11 g/mol
InChI Key: YRACHDVMKITFAZ-UHFFFAOYSA-N
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Patent
US08546393B2

Procedure details

0.61 g of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H)-pyrazole and 5.3 cm3 of a 1N aqueous solution of sodium hydroxide are added to a mixture of 0.5 g of commercial 3,6-dichloro-1,2,4-triazolo[4,3-b]pyridazine in 15 cm3 of 1,2-dimethoxyethane. The reaction mixture is stirred at a temperature in the region of 20° C. for 30 minutes before the addition of 92 mg of palladium dichlorobis(triphenylphosphine). The reaction mixture is then stirred at 65° C. for 30 minutes, and then brought back to a temperature in the region of 20° C. and poured into 20 cm3 of water. The mixture obtained is extracted with 3×100 cm3 of dichloromethane and the combined organic phases are washed with 2×100 cm3 of a saturated aqueous solution of sodium chloride. The resulting organic phase is dried over sodium sulphate, filtered and concentrated by evaporation under reduced pressure. The yellow powder thus obtained is purified by chromatography on silica gel (eluent: 98/2 CH2Cl2/MeOH). 0.2 g of 3-chloro-6-(1-methyl-1H)-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine is thus obtained in the form of a beige powder, the characteristics of which are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium dichlorobis(triphenylphosphine)
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=N1.[OH-].[Na+].Cl[C:9]1[N:13]2[N:14]=[C:15](Cl)[CH:16]=[CH:17][C:12]2=[N:11][N:10]=1.O>COCCOC>[N:11]1[N:10]=[CH:9][N:13]2[C:12]=1[CH:17]=[CH:16][CH:15]=[N:14]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NN=C2N1N=C(C=C2)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
palladium dichlorobis(triphenylphosphine)
Quantity
92 mg
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at 65° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought back to a temperature in the region of 20° C.
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with 3×100 cm3 of dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed with 2×100 cm3 of a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic phase is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow powder thus obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel (eluent: 98/2 CH2Cl2/MeOH)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N=1N=CN2N=CC=CC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.